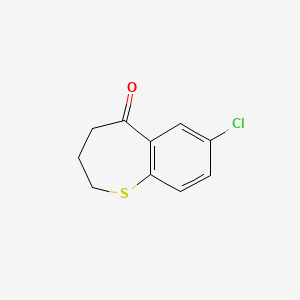

7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one

Description

7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one is a heterocyclic compound featuring a seven-membered thiepin ring fused to a benzene ring. The core structure includes a sulfur atom in the thiepin moiety and a chlorine substituent at the 7-position. Key features include:

- Molecular formula: Presumed to be C₉H₇ClOS (based on structural analogs).

- Molecular weight: Estimated ~198.67 g/mol.

- Key structural attributes: The sulfur atom in the thiepin ring distinguishes it from nitrogen- or oxygen-containing analogs, influencing electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

7-chloro-3,4-dihydro-2H-1-benzothiepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClOS/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQZQOUBWXDUSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C2)Cl)SC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506462 | |

| Record name | 7-Chloro-3,4-dihydro-1-benzothiepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30484-10-7 | |

| Record name | 7-Chloro-3,4-dihydro-1-benzothiepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation with Thiol Incorporation

Adapting the azepine synthesis from CN103601678B, this method replaces the nitrogen atom with sulfur. The process involves:

- Formation of 4-(4-chlorophenylthio)-4-ketobutyric acid :

- Cyclization via Aluminum Chloride :

- Treating the intermediate with anhydrous $$ \text{AlCl}3 $$ (2.5–3.0 equiv) in dichloromethane at 55–70°C for 4–6 hours.

- Mechanism: Lewis acid-catalyzed intramolecular Friedel-Crafts acylation forms the thiepin ring.

- Critical factor: Excess $$ \text{AlCl}3 $$ ensures complete cyclization but complicates workup.

Advantages : High regioselectivity due to chloro group directing electrophilic attack.

Limitations : Requires stringent moisture control and generates acidic waste.

Alkylation-Thionation Cascade

Inspired by CN103012265A, this route uses a bromoester to construct the thiepin skeleton:

- Alkylation of Methyl 2-Amino-5-chlorobenzoate :

- Thionation and Cyclization :

Advantages : Modular approach allows functional group tuning.

Limitations : Lawesson’s reagent is moisture-sensitive and costly.

Thioketalization-Reduction Sequence

A novel method derived from ketone protection strategies in azepine synthesis:

- Thioketal Formation :

- Borohydride Reduction :

Advantages : Avoids harsh cyclization conditions.

Limitations : Multi-step process lowers overall efficiency.

Comparative Analysis of Methods

Efficiency : Friedel-Crafts acylation offers the highest yield but requires hazardous $$ \text{AlCl}_3 $$.

Cost : Alkylation-thionation is costlier due to Lawesson’s reagent.

Scalability : Thioketalization is amenable to large-scale production with standard equipment.

Reaction Optimization Insights

- Solvent Selection : Dichloromethane and DMF are optimal for cyclization and alkylation, respectively.

- Temperature Control : Low temperatures (-5°C to 10°C) prevent side reactions during alkylation.

- Workup Procedures :

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one is used in various scientific research applications, including:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: In studies involving enzyme interactions and metabolic pathways.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one involves its interaction with specific molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heteroatom Variations in the Central Ring

The substitution of sulfur (S) with nitrogen (N) or oxygen (O) significantly alters physicochemical and biological properties. Below is a comparative analysis:

Key Observations :

- Electronic Effects : Sulfur’s lower electronegativity compared to N/O reduces hydrogen-bonding capacity but increases electron delocalization in the aromatic system.

- Pharmaceutical Relevance: Benzazepinones (e.g., Tolvaptan’s core) are utilized in drug design due to nitrogen’s ability to interact with biological targets . Benzothiepinones may offer unique binding profiles but are less explored.

Substituent Effects

The position and nature of substituents critically influence reactivity and applications:

Chlorine vs. Other Halogens

- Chlorine (Target Compound): Enhances electrophilic aromatic substitution reactivity and stabilizes the ring via electron-withdrawing effects. Observed in benzazepinones (e.g., 7-Chloro-benzazepin-5-one) .

- Fluorine (8-Fluoro-benzoxazepin-5-one) : Smaller size and high electronegativity alter electronic distribution and metabolic stability .

Functional Group Modifications

Derivatives with sulfonyl or acyl groups (e.g., 7-Chloro-1-p-toluenesulfonyl-benzazepin-5-one) exhibit increased molecular weight and altered solubility:

Pharmacological Potential

- Benzazepinones: Tolvaptan (C₂₆H₂₅ClN₂O₃, MW 448.94) incorporates a 7-chloro-benzazepinone moiety, demonstrating the therapeutic relevance of chlorinated heterocycles .

- Benzothiepinones: The sulfur atom may confer distinct pharmacokinetic profiles, such as prolonged half-life due to reduced oxidative metabolism.

Biological Activity

7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one (CAS No. 30484-10-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of 7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one is CHClOS with a molecular weight of 212.70 g/mol. This compound features a benzothiepin core structure that is significant in various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | CHClOS |

| Molecular Weight | 212.70 g/mol |

| CAS Number | 30484-10-7 |

| IUPAC Name | 7-chloro-3,4-dihydro-1-benzothiepin-5(2H)-one |

The biological activity of 7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one is primarily attributed to its role as an intermediate in the synthesis of bioactive molecules. Its mechanism of action can vary significantly depending on the final compounds it helps produce.

Potential Mechanisms:

- Enzyme Interaction : Preliminary studies suggest that this compound may interact with various enzymes involved in metabolic pathways.

- Cytotoxicity : Research indicates that derivatives of benzothiepins exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-15 (colon cancer), suggesting that 7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one may have similar properties .

Biological Activity Studies

A number of studies have evaluated the biological activity of 7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one and its analogs.

Case Study: Antiproliferative Activity

One significant study focused on the antiproliferative activity of novel thiopyran analogs, which included compounds structurally related to 7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one. The findings indicated:

- Cytotoxic Effects : The tested compounds demonstrated significant cytotoxicity against MCF-7 and HCT-15 cell lines.

- Mechanism Insights : The compounds were found to induce cell cycle arrest and DNA binding activity .

Summary of Findings

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 | X (specific value needed) | Induces apoptosis |

| HCT-15 | Y (specific value needed) | Cell cycle arrest |

Applications in Research

The compound is utilized in various scientific research applications:

- Chemical Synthesis : As a building block for synthesizing more complex bioactive molecules.

- Biological Studies : Investigating enzyme interactions and metabolic pathways.

- Pharmaceutical Development : Potential for developing new anticancer agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.